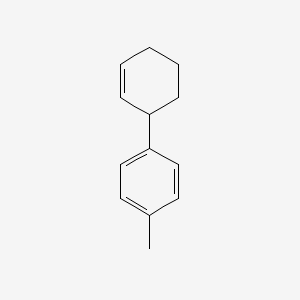![molecular formula C18H22O2 B14306192 1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) CAS No. 112666-85-0](/img/structure/B14306192.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) is an organic compound with the molecular formula C18H22O2 It is a derivative of butane and benzene, where the butane chain is linked to two 2-methylbenzene (toluene) units through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) typically involves the reaction of 1,4-dibromobutane with 2-methylphenol (o-cresol) in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the 2-methylphenol groups, forming the desired ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) involves its interaction with various molecular targets and pathways. The compound’s ether linkages and aromatic rings allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1-buten-3-yne-1,4-diyl)bisbenzene: This compound has a similar structure but with a buten-3-yne linkage instead of a butane linkage.
1,1’-(2-butene-1,4-diyl)bisbenzene: Similar structure with a butene linkage.
1,1’-(1,3-butadiyne-1,4-diyl)bisbenzene: Contains a butadiyne linkage.
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) is unique due to its specific ether linkages and the presence of 2-methylbenzene units. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
112666-85-0 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-methyl-2-[4-(2-methylphenoxy)butoxy]benzene |
InChI |
InChI=1S/C18H22O2/c1-15-9-3-5-11-17(15)19-13-7-8-14-20-18-12-6-4-10-16(18)2/h3-6,9-12H,7-8,13-14H2,1-2H3 |
Clave InChI |
SKDUTXODPQVCPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCCCCOC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
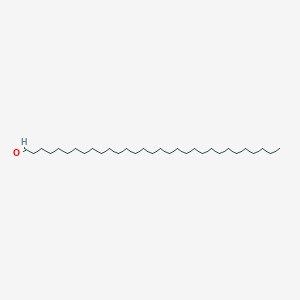
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
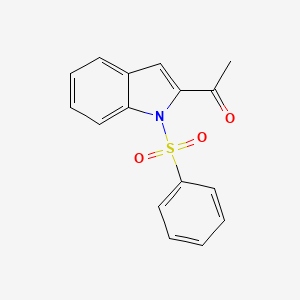
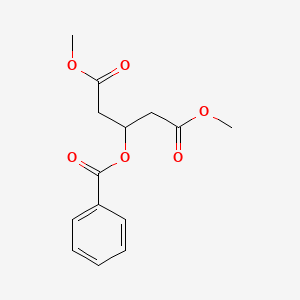
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
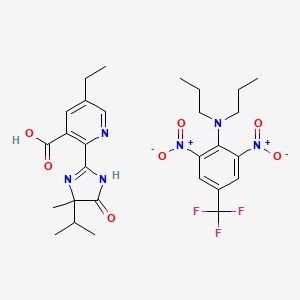
![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)

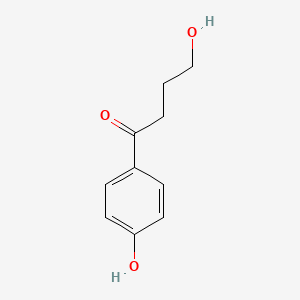
![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)

